(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione
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Overview
Description
(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[422]decane-8,10-dione is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (1S,6R)-6-Hydroxy-5-Methylene-1-[(1S)-1,2,3-Trihydroxy-2-Methylpropyl]-2-Oxa-7,9-Diazabicyclo[4.2.2]Decane-8,10-Dione
- trans-Bicyclo[4.4.0]Decane/Decene Derivatives
Uniqueness
(1S,6S)-5-Methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(1S,6S)-5-methylidene-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione |
InChI |
InChI=1S/C8H10N2O3/c1-4-2-3-13-8-7(12)9-5(4)6(11)10-8/h5,8H,1-3H2,(H,9,12)(H,10,11)/t5-,8-/m0/s1 |
InChI Key |
BSWAKPMUPFLVGI-XNCJUZBTSA-N |
Isomeric SMILES |
C=C1CCO[C@H]2C(=O)N[C@@H]1C(=O)N2 |
Canonical SMILES |
C=C1CCOC2C(=O)NC1C(=O)N2 |
Origin of Product |
United States |
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